4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a fused pyrrole-pyrimidine core with a diketone moiety. Its structure features a 3,4-dichlorophenyl group at position 4 and a furan-2-ylmethyl substituent at position 4. These substituents likely influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-11-4-3-9(6-12(11)19)15-14-13(20-17(24)21-15)8-22(16(14)23)7-10-2-1-5-25-10/h1-6,15H,7-8H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJXXCOMRZCAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure includes a pyrrolo-pyrimidine core, which is known for various biological activities. This article provides an overview of its biological activity, synthesizing available research findings and case studies.
- Molecular Formula : C17H13Cl2N3O3
- Molecular Weight : 378.21 g/mol
- IUPAC Name : 4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
- Purity : Typically 95% .
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Research indicates that compounds similar to this pyrrolo-pyrimidine derivative exhibit significant anticancer properties. For instance:
- A study demonstrated that related structures act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. The inhibition of VEGFR can lead to reduced tumor growth and metastasis .
Anticonvulsant Properties
Another area of investigation is the anticonvulsant activity of pyrrolo-pyrimidine derivatives. In specific models (e.g., picrotoxin-induced convulsion), these compounds have shown promising protective effects against seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound:
- The presence of the 3,4-dichlorophenyl group is linked to increased potency against cancer cell lines. The dichloro substitution enhances lipophilicity and receptor binding affinity .
- The furan moiety contributes to the overall stability and bioactivity of the compound by participating in π-stacking interactions with target proteins .
Case Studies
Several studies have highlighted the potential applications of this compound:
- VEGFR Inhibition Study :
- Anticonvulsant Effectiveness :
Data Table: Summary of Biological Activities
Scientific Research Applications
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Research indicates that compounds similar to this pyrrolo-pyrimidine derivative exhibit significant anticancer properties. For instance:
- VEGFR Inhibition : Studies have shown that related structures act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. The inhibition of VEGFR can lead to reduced tumor growth and metastasis .
Anticonvulsant Properties
Another area of investigation is the anticonvulsant activity of pyrrolo-pyrimidine derivatives. In specific models (e.g., picrotoxin-induced convulsion), these compounds have shown promising protective effects against seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound:
- The presence of the 3,4-dichlorophenyl group is linked to increased potency against cancer cell lines. The dichloro substitution enhances lipophilicity and receptor binding affinity.
- The furan moiety contributes to the overall stability and bioactivity of the compound by participating in π-stacking interactions with target proteins .
Case Studies
Several studies have highlighted the potential applications of this compound:
VEGFR Inhibition Study
A study demonstrated that compounds with similar structures effectively inhibit VEGFR activity. This inhibition was associated with a decrease in tumor cell proliferation and migration .
Anticonvulsant Effectiveness
In experimental models for epilepsy, derivatives of this compound exhibited significant anticonvulsant activity. The SAR analysis indicated that certain substitutions on the phenyl ring enhanced therapeutic efficacy .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
N-Alkylation and Reductive Amination
The pyrrolo-pyrimidine core contains secondary amines susceptible to alkylation. For example:
-
Reductive alkylation with formaldehyde and sodium cyanoborohydride introduces methyl groups at nitrogen sites .
-
Benzylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) modifies the substituents on the nitrogen atoms .
| Reaction Type | Reagents/Conditions | Product Modification | Reference |
|---|---|---|---|
| N-Methylation | CH₂O, NaBH₃CN, AcOH | Methylation at N positions | |
| Benzylation | BnBr, K₂CO₃, DMF, 80°C | Introduction of benzyl groups |
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl group undergoes electrophilic substitution due to its aromatic π-system:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the furan ring.
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Halogenation : Br₂ in CCl₄ adds bromine at C4 or C5 positions.
| Reaction Type | Reagents/Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5-nitro substitution | |
| Bromination | Br₂/CCl₄, RT | C4 or C5 bromination |
Ring-Opening and Hydrolysis Reactions
The pyrimidine-2,5-dione moiety is prone to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) at reflux cleaves the dione ring, yielding urea derivatives.
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Basic Hydrolysis : NaOH (10%) generates carboxylic acid intermediates .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Urea derivatives | |
| Basic Hydrolysis | 10% NaOH, 60°C, 6h | Carboxylic acid intermediates |
Cross-Coupling Reactions
The 3,4-dichlorophenyl group facilitates palladium-catalyzed cross-coupling:
-
Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids replaces chlorine with aryl groups .
-
Buchwald–Hartwig Amination : Introduces amine substituents via Pd catalysis .
| Reaction Type | Catalysts/Reagents | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Aryl-substituted derivatives | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, RNH₂ | Amination at dichlorophenyl site |
Oxidation and Reduction Reactions
-
Oxidation of the Furan Ring : MnO₂ or DDQ oxidizes the furan to a γ-lactone.
-
Reduction of the Dione : NaBH₄ selectively reduces the dione to a diol under controlled conditions .
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Furan Oxidation | DDQ, CH₂Cl₂, RT | γ-Lactone formation | |
| Dione Reduction | NaBH₄, MeOH, 0°C | Diol intermediate |
Photochemical Reactions
The dichlorophenyl group undergoes photochemical C-Cl bond cleavage under UV light, forming radicals that dimerize or react with scavengers.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| UV-Induced Cleavage | UV light (254 nm), THF | Radical dimerization |
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, their substituents, and available
Key Observations:
Heterocyclic Moieties: The furan-2-ylmethyl group (target) vs. methoxybenzyl () or triazole () may alter metabolic stability. Furan rings are prone to oxidation, which could impact pharmacokinetics .
The dichlorophenyl group in the target may enhance cytotoxicity compared to monochlorinated analogs . Anti-diabetic activity in highlights the scaffold’s versatility, though substituents like 4-hydroxyphenyl (Compound C) may favor metabolic modulation over cytotoxicity .
Synthetic Feasibility: High yields (e.g., 87% in ) for similar compounds suggest efficient routes for the target’s synthesis, likely via iminophosphorane intermediates (). However, steric hindrance from the dichlorophenyl group may require optimized conditions .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves multi-step routes starting with substituted phenyl and pyrimidine precursors. A common method includes cyclization under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or DMSO at 80–120°C for 12–24 hours). Catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) are critical for regioselectivity . Key parameters affecting yield include solvent polarity, temperature gradients, and stoichiometric ratios of precursors. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR identify substituent environments (e.g., furan methyl protons at δ 3.8–4.2 ppm, dichlorophenyl aromatic signals at δ 7.1–7.5 ppm) .
- X-ray Crystallography : Resolves fused pyrrolo-pyrimidine bicyclic systems and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₄Cl₂N₃O₃) .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens include:
- Enzyme Inhibition Assays : Testing against kinases (e.g., PARP-1) or oxidoreductases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays for dopamine or serotonin receptors (IC₅₀ values reported in µM ranges) .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. How can synthetic protocols be optimized using statistical experimental design?
Design of Experiments (DoE) methodologies, such as response surface modeling (RSM) or factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst loading) to maximize yield. For example, a Central Composite Design (CCD) optimizes cyclization efficiency by balancing reaction time (12–36 hours) and temperature (70–130°C), reducing trial-and-error iterations by 40% .
Q. What structure-activity relationships (SAR) govern its biological activity?
Substituent modifications critically influence activity:
- Dichlorophenyl Group : Enhances hydrophobic interactions with enzyme active sites (e.g., PARP-1 inhibition increases with Cl substitution at meta/para positions) .
- Furan Methyl Group : Modulates solubility; replacing furan with bulkier groups (e.g., tetrahydrofuran) reduces logP but improves blood-brain barrier penetration in neuroprotection studies .
- Pyrimidine Core : Oxidation to pyrimidinone derivatives alters hydrogen-bonding capacity, affecting receptor affinity .
Q. What computational strategies predict its interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to PARP-1 (PDB: 4UND), identifying key residues (e.g., Ser904, Gly863) for hydrogen bonding .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to guide substituent design .
Q. How can contradictory data on its enzyme inhibition potency be resolved?
Discrepancies in IC₅₀ values (e.g., PARP-1: 0.5–5 µM across studies) arise from:
- Assay Conditions : Variations in ATP concentration (10–100 µM) or buffer pH (7.4 vs. 8.0) .
- Compound Purity : HPLC-UV quantification ensures ≥95% purity; impurities >2% skew dose-response curves .
- Cell Line Heterogeneity : Use isogenic cell lines (e.g., BRCA1-deficient vs. wild-type) to standardize PARP inhibition assays .
Q. What methodologies are used to evaluate in vivo pharmacokinetics and toxicity?
- Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodent models after oral/intravenous administration. Key parameters: (2–4 hours), (1.2–3.5 µg/mL), and half-life (6–8 hours) .
- Toxicity Screening : Acute toxicity (OECD 423) assesses lethality (LD₅₀ > 500 mg/kg), while subchronic studies (28-day) monitor hepatic/renal biomarkers (ALT, BUN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
